molecular formula C21H15IN4O2 B2726769 2-iodo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005291-79-1

2-iodo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No. B2726769
CAS RN: 1005291-79-1
M. Wt: 482.281
InChI Key: DMQILYUYMFEVBF-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyridopyrimidine moiety, which is a fused pyrimidine and pyridine ring, and an iodine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzene and pyridopyrimidine rings. The electron-withdrawing iodine atom might cause the compound to have a dipole moment .


Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical for amides, such as hydrolysis. The iodine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and have relatively high melting points . The presence of the iodine atom might increase the compound’s density .

Scientific Research Applications

Chemical Design and Biological Activity

  • Histone Deacetylase Inhibition : A study described the synthesis and biological evaluation of a compound that selectively inhibits histone deacetylases 1-3 and 11, showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Synthetic Methodologies

  • Microwave-Assisted Synthesis : Research on tetrahydrobenzo[b]thiophene derivatives under microwave irradiation explored novel synthetic routes, which could be relevant for the synthesis of complex pyrimidine derivatives, offering insights into efficient synthetic strategies (Abdalha et al., 2011).

Pharmacological Applications

  • Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting the potential for compounds with similar structures to be used in therapeutic applications (Abu‐Hashem et al., 2020).

Electronic and Optical Materials

  • Electron Transporting Materials : The study on pyrimidine-containing compounds for electronic applications revealed their high electron mobility and potential use in organic light-emitting devices, indicating the broader applicability of pyrimidine derivatives in material science (Yin et al., 2016).

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to study its interactions with biological targets, which could lead to the development of new pharmaceuticals .

properties

IUPAC Name

2-iodo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN4O2/c1-13-24-19-17(9-5-11-23-19)21(28)26(13)15-7-4-6-14(12-15)25-20(27)16-8-2-3-10-18(16)22/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQILYUYMFEVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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